molecular formula C23H38O B058100 Teprenone CAS No. 3796-63-2

Teprenone

Número de catálogo: B058100
Número CAS: 3796-63-2
Peso molecular: 330.5 g/mol
Clave InChI: HUCXKZBETONXFO-NJFMWZAGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Teprenone (chemical formula: C₂₃H₃₈O, molecular weight: 330.55) is a mucosal protective agent primarily used to prevent and treat gastrointestinal (GI) injuries induced by long-term non-steroidal anti-inflammatory drug (NSAID) use, including gastric ulcers and chronic gastritis . Its mechanism of action involves inducing heat shock proteins (HSPs), which enhance cellular stress resistance, and promoting mucosal repair by increasing gastric mucosal hexosamine content and phospholipids (e.g., phosphatidylcholine) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La teprenona se puede sintetizar a través de varios métodos. Una ruta sintética común implica el uso de (2E, 6E)-farnesol como material de partida. La síntesis se realiza a través de cinco reacciones secuenciales:

Otro método implica la reacción de geranilgeranio con acetona y diisopropilamida de litio en presencia de yoduro cuproso para sintetizar la teprenona totalmente trans .

Métodos de Producción Industrial

La producción industrial de teprenona a menudo implica el uso de cromatografía de fluidos subcríticos para la separación de sus isómeros estructurales (mono-cis y totalmente trans). Este método proporciona mejor resolución y tiempo de ejecución en comparación con métodos convencionales como la cromatografía de gases y la cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

La teprenona experimenta diversas reacciones químicas, que incluyen:

    Oxidación: La teprenona se puede oxidar para formar diferentes productos de oxidación.

    Reducción: Las reacciones de reducción pueden convertir la teprenona en sus formas reducidas.

    Sustitución: La teprenona puede sufrir reacciones de sustitución con varios reactivos.

Los reactivos comunes utilizados en estas reacciones incluyen cloruro de sulfuryl, sal sódica del éster de ácido acetoacético, haluro de vinilmagnesio y éster alquilo acetoacetato . Los principales productos formados a partir de estas reacciones incluyen diferentes isómeros y derivados de la teprenona.

Aplicaciones Científicas De Investigación

Neuroprotection in Alzheimer's Disease

Teprenone has been studied for its neuroprotective effects, particularly in the context of Alzheimer's disease (AD). A randomized, double-blind, placebo-controlled study assessed the efficacy of this compound in patients with mild to moderate AD. The study found that while cognitive assessment scores did not differ significantly between groups, there was a notable improvement in Mini-Mental State Examination (MMSE) scores among patients receiving this compound, especially those with mild medial temporal atrophy. This suggests that this compound may be beneficial when administered early in the disease progression .

Key Findings:

  • Study Design: Randomized, double-blind, placebo-controlled
  • Participants: Patients with mild to moderate AD
  • Outcome: Significant improvement in MMSE scores (p = 0.044) for this compound group compared to placebo .

Gastrointestinal Protection

This compound's primary application remains in gastroenterology, where it is used to protect the gastric mucosa and promote recovery from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs). A systematic review and meta-analysis demonstrated that this compound significantly reduces gastrointestinal symptoms associated with NSAID use, thereby highlighting its role as a preventive agent against NSAID-induced gastrointestinal injury .

Key Findings:

  • Efficacy: Statistically significant reduction of GI symptoms in patients on this compound compared to control groups.
  • Mechanism: this compound enhances mucosal defense mechanisms and promotes healing processes .

Combination Therapy for Chronic Atrophic Gastritis

Recent studies have explored the effects of combining this compound with traditional herbal remedies such as Xiaochaihu decoction for treating chronic atrophic gastritis (CAG). A clinical trial involving 198 patients indicated that the combination therapy improved peripheral blood T lymphocyte levels and reduced cyclooxygenase-2 (COX-2) expression in gastric mucosa more effectively than this compound alone. This suggests that this compound may enhance the therapeutic effects of conventional treatments through immunomodulatory actions .

Key Findings:

  • Combination Therapy: this compound + Xiaochaihu decoction
  • Results: Enhanced T lymphocyte counts and decreased COX-2 levels (p < 0.001) compared to control .

Cryopreservation Applications

This compound has also been investigated for its role in cryopreservation protocols. It has been shown to induce heat shock proteins that protect cells during freezing processes. This application is particularly relevant in reproductive medicine where ovarian tissues are preserved for future use .

Key Findings:

  • Function: Induces heat shock proteins that protect cells during cryopreservation.
  • Application: Used in protocols for preserving ovarian tissues .

Efficacy of this compound in Clinical Studies

Study ReferenceConditionTreatment GroupOutcome MeasuresKey Results
Alzheimer's DiseaseThis compound + DonepezilMMSE ScoresImprovement (p = 0.044)
NSAID-Induced GI InjuryThis compound vs ControlGI Symptom ReductionStatistically significant
Chronic Atrophic GastritisThis compound + Xiaochaihu decoctionT Lymphocyte Levels & COX-2 ExpressionHigher effectiveness (p < 0.001)
CryopreservationThis compound pretreatmentCell Viability Post-CryopreservationEnhanced cell protection

Mecanismo De Acción

La teprenona actúa como agente mucorregulador gástrico al promover la biosíntesis de glucoproteínas poliméricas y fosfolípidos en la mucosa gástrica. Esto mejora la función de defensa de la mucosa y ayuda en la cicatrización de las lesiones gástricas. La teprenona aumenta la cantidad de moco gástrico en el área lesionada sin afectar las funciones fisiológicas como la secreción de jugo gástrico .

Comparación Con Compuestos Similares

Teprenone vs. Famotidine (H₂RA)

A randomized controlled trial (RCT) comparing this compound (150 mg/day) with famotidine (20 mg/day) in patients taking low-dose aspirin found:

  • Ulcer Incidence : Both groups reported zero GI ulcers after 12 weeks .
  • Endoscopic Outcomes: Famotidine demonstrated a non-significant trend toward better reduction in Modified Lanza Scores (MLS), a measure of mucosal damage (MD 0.43, 95% CI: -0.03–0.89, p=0.06) .
  • Symptom Relief: this compound showed comparable efficacy to famotidine in reducing subjective GI symptoms at 6 and 12 months .
Parameter This compound Famotidine Evidence Quality
GI Ulcer Incidence 0% 0% Low (GRADE)
MLS Reduction Moderate Superior Low (GRADE)
Safety No major AEs No major AEs Moderate

This compound vs. Proton Pump Inhibitors (PPIs)

However, indirect evidence suggests:

  • Efficacy: PPIs (e.g., omeprazole) are considered first-line for NSAID-induced GI protection due to superior acid suppression, whereas this compound’s mucosal repair mechanism may be more relevant for small intestinal damage .
  • Safety: this compound has fewer long-term risks (e.g., nutrient malabsorption, osteoporosis) compared to PPIs .

This compound vs. Rebamipide (Mucosal Protector)

In a study combining these agents with dual therapy (amoxicillin + lansoprazole) for Helicobacter pylori eradication:

  • Eradication Rate: Rebamipide achieved 68.4% vs. This compound’s 47.7% (p=0.043) .
  • Ulcer Healing : Both showed similar rates (85.7% vs. 79.5%, p=NS) .

This compound vs. Bismuth Compounds

In atrophic gastritis treatment, this compound (50 mg thrice daily) outperformed traditional bismuth therapy in:

  • Symptom improvement (87.2% vs. 72.1% for epigastralgia) .
  • Histopathological healing (39.6% vs. 28.3% inflammation reduction) .

Actividad Biológica

Teprenone, also known as geranylgeranylacetone (GGA), is a synthetic compound primarily recognized for its gastroprotective properties. This article explores its biological activities through various studies, focusing on its effects on gastric mucosal protection, antibacterial activity, and potential therapeutic applications.

Overview of this compound

This compound is classified as an anti-ulcer agent and has been studied extensively for its protective effects against gastric mucosal injuries. It is particularly noted for its ability to prevent damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) and stress-related gastric lesions.

This compound exhibits several biological activities, including:

  • Gastroprotection : It enhances gastric mucus production, inhibits neutrophil infiltration, and maintains nitric oxide synthase (NOS) activity in the gastric mucosa, which is crucial for protecting the gastric lining from damage.
  • Antibacterial Activity : this compound has demonstrated significant antibacterial effects against various pathogens, notably Staphylococcus aureus.
  • Anti-inflammatory Effects : It reduces inflammatory responses in the gastric mucosa, contributing to its protective role against ulcer formation.

Clinical Studies

  • NSAID-Induced Gastric Injury :
    • A meta-analysis involving seven randomized controlled trials (RCTs) indicated that this compound significantly reduces the risk of gastrointestinal ulcers in patients taking NSAIDs. The relative risk (RR) of developing ulcers was found to be 0.37 (95% CI: 0.17–0.18), indicating a 63% reduction in ulcer incidence at 12 weeks compared to controls .
  • Stress-Induced Gastric Lesions :
    • In animal studies, this compound demonstrated protective effects against water immersion restraint (WIR) stress-induced gastric mucosal lesions by inhibiting neutrophil infiltration and preserving gastric mucus synthesis .

Data Table: Summary of Clinical Trials on this compound for Gastroprotection

Study ReferencePopulationDosageOutcome MeasureResult
Chitapanarux et al.Aspirin-naïve patients50 mg thrice dailyIncidence of GI ulcersRR 0.37 at 12 weeks
Zhao et al.Patients on long-term NSAIDs50 mg thrice dailyGI symptomsSignificant reduction at 6 months
Takeuchi et al.Patients requiring low-dose aspirin50 mg thrice dailyModified Lanza ScoreBetter reduction with famotidine

Antibacterial Activity

This compound has shown promising antibacterial properties:

  • In a study comparing this compound with other diterpenes, it was found that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 5 μg/ml .
  • The bactericidal effect was observed to be dose-dependent, with significant reductions in viable cell counts over time.

Data Table: Antibacterial Efficacy of this compound Against S. aureus

Concentration (μg/ml)Viable Cell Count Reduction (%)
120%
550%
1070%
80>90%

Potential Applications in Alzheimer's Disease

Recent studies have explored this compound's potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease (AD). A randomized controlled trial indicated that this compound may have cognitive benefits, although further research is needed to establish its efficacy conclusively .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate Teprenone’s gastroprotective mechanisms?

this compound’s induction of heat shock proteins (HSPs) and anti-ulcer effects are typically studied using:

  • In vitro models : Gastric mucosal cells treated with ethanol or radiation to assess cell viability, lactate dehydrogenase (LDH) release, and HSP70/90/60 expression .
  • In vivo models : Rat stress ulcer models (e.g., water-immersion stress) to evaluate ulcer inhibition, HSP70 mRNA accumulation, and retinal ganglion cell protection under oxidative stress. Doses of 200 mg/kg orally are standard .
  • Vascular endothelial models : Human umbilical vein endothelial cells (HUVECs) to study angiogenesis via VEGF/eNOS pathway activation .

Q. How is this compound’s purity validated in pharmaceutical formulations?

The Japanese Pharmacopoeia (JP) specifies:

  • HPLC/UV and GC/FID methods : To quantify this compound isomers (mono-cis and all-trans forms) in APIs and capsules. However, these methods struggle with isomer resolution and long run times (~20 minutes for GC) .
  • Purity criteria : 97.0–101.0% this compound content, verified via infrared spectroscopy, 2,4-dinitrophenylhydrazine tests for carbonyl groups, and heavy metal limits (<10 ppm) .
  • Stability testing : Solutions stored at room temperature show <2% degradation over 14 hours .

Q. What pharmacokinetic parameters are critical for this compound’s bioavailability in human trials?

Key parameters include:

  • Capsule vs. fine granule equivalence : Bioequivalence studies under fasting conditions ensure consistent absorption profiles .
  • Dosing regimens : Standard adult doses are 150 mg this compound three times daily post-meals, with adjustments for hepatic impairment .

Advanced Research Questions

Q. How can chromatographic resolution of this compound isomers be improved for quality control?

Subcritical Fluid Chromatography (SubFC) with porous graphite carbon (PGC) columns outperforms traditional methods:

  • Optimized parameters : Mobile phase (CO₂ with 5% ethanol modifier), 25°C, 2 mL/min flow rate. This achieves baseline separation of isomers in <6 minutes with resolution (Rs) >2.0 .
  • Validation : Linearity (0.4–0.6 mg/mL, R² >0.999), precision (RSD <2% for retention time/peak area), and recovery (98–102%) meet ICH Q2(R1) guidelines .

Q. Why do preclinical findings on this compound’s HSP-mediated cytoprotection fail to translate to COVID-19 clinical trials?

A 2023 randomized trial (n=100) found no reduction in intubation rates despite HSP induction . Contradictions arise from:

  • Dosage limitations : Gastric mucosal doses (150 mg/day) may inadequately induce HSPs in pulmonary tissues .
  • Patient stratification : Most trial participants were non-severe (oxygen-independent), unlike preclinical models of acute lung injury .
  • Timing : Late administration (7 days post-symptom onset) may miss early cytokine storm modulation .

Q. How should researchers address heterogeneity in meta-analyses of this compound’s gastrointestinal (GI) efficacy?

A 2021 meta-analysis (6 trials) showed reduced ulcer risk (RR 0.37, p=0.01) but highlighted methodological variability:

  • Outcome standardization : Pooling gastric vs. small intestinal ulcers requires stratification .
  • Temporal effects : Significant symptom reduction at 6–12 months (RR 0.20, p<0.01) but not at 3 months, suggesting prolonged use benefits .
  • Bias mitigation : Use GRADE criteria to assess evidence quality and exclude unblinded studies .

Q. Methodological Considerations

Q. What are the best practices for stabilizing this compound in experimental settings?

  • Storage : Powder at -20°C (3-year stability); DMSO solutions at -80°C (6-month stability). Avoid light/oxygen exposure to prevent oxidation-induced discoloration .
  • In vitro handling : Prepare fresh solutions for cell assays to minimize solvent degradation .

Q. How can researchers optimize HSP quantification in this compound-treated models?

  • Time-course assays : HSP70 peaks 30–60 minutes post-Teprenone exposure in vitro, while HSC70 accumulates gradually .
  • Western blot/RT-PCR : Use stress-inducible HSP isoforms (e.g., HSP72 in retinal cells) with β-actin normalization .

Propiedades

IUPAC Name

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXKZBETONXFO-NJFMWZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166719
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3796-63-2, 6809-52-5
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3796-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraprenylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprenone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAPRENYLACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Teprenone
Reactant of Route 2
Reactant of Route 2
Teprenone
Reactant of Route 3
Reactant of Route 3
Teprenone
Reactant of Route 4
Reactant of Route 4
Teprenone
Reactant of Route 5
Reactant of Route 5
Teprenone
Reactant of Route 6
Reactant of Route 6
Teprenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.